molecular formula C21H29NO3 B11466631 2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide

2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide

Cat. No.: B11466631
M. Wt: 343.5 g/mol
InChI Key: KHUYMVMNZYKXHC-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is a synthetic organic compound that features an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: The adamantane core is functionalized to introduce an oxygen atom, forming adamantan-1-yloxy.

    Coupling with 2-(2-methylphenoxy)ethylamine: The adamantan-1-yloxy intermediate is then coupled with 2-(2-methylphenoxy)ethylamine under specific reaction conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but may involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes or proteins. The phenoxy and acetamide groups may contribute to binding affinity and specificity for certain receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-yl Acrylate: Another adamantane derivative used in polymer chemistry.

    (2-Adamantan-1-yl-2-oxo-ethyl)-triphenyl-phosphonium, bromide: A compound with a similar adamantane core but different functional groups.

Uniqueness

2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantane core provides exceptional stability, while the phenoxy and acetamide groups enable specific interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-(1-adamantyloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide

InChI

InChI=1S/C21H29NO3/c1-15-4-2-3-5-19(15)24-7-6-22-20(23)14-25-21-11-16-8-17(12-21)10-18(9-16)13-21/h2-5,16-18H,6-14H2,1H3,(H,22,23)

InChI Key

KHUYMVMNZYKXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)COC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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